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Compound of Interest

Compound Name: Tween 85

Cat. No.: B12389358

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help you optimize the concentration of Tween 85 (also known as Polysorbate 85) in
your cell culture experiments and minimize its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is Tween 85 and why is it used in cell culture?
Tween 85 is a nonionic surfactant and emulsifier.[1] In cell culture, it is often used to:

 Increase the solubility of lipophilic or poorly water-soluble compounds, such as drugs or
experimental small molecules, in aqueous culture media.[2]

» Stabilize emulsions and prevent the aggregation of substances in the culture medium.

» Enhance the permeability of cell membranes in some applications, facilitating the uptake of
desired compounds.

Q2: Is Tween 85 cytotoxic to cells?

Yes, like most surfactants, Tween 85 can exhibit cytotoxicity, particularly at higher
concentrations. The cytotoxic effects are generally attributed to the disruption of the cell
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membrane's integrity.[3] The toxicity of polysorbates tends to increase with the size of the
lipophilic group and decrease with a longer hydrophilic chain.[4]

Q3: How does the cytotoxicity of Tween 85 compare to other Tweens?

Direct comparative studies on a wide range of cell lines are limited. However, some studies
provide insights:

e On Caco-2 cells, Tween 85 showed little interaction with cell membranes and lower toxicity
compared to Tween 20.[5]

e In a study on human fibroblasts, Tween 80 was found to be less cytotoxic than Tween 60.[6]
Generally, non-ionic surfactants like Tweens are considered less toxic than ionic surfactants.

[7]
Q4: What is the mechanism of Tween 85-induced cytotoxicity?

The primary mechanism of surfactant-induced cytotoxicity is the disruption of the cell
membrane, leading to increased permeability and eventually cell lysis.[3] At sub-lytic
concentrations, polysorbates can induce apoptosis (programmed cell death). This can involve:

» Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical event in
apoptosis where the outer mitochondrial membrane becomes permeable, leading to the
release of pro-apoptotic factors.[8]

» Release of Cytochrome c: Following MOMP, cytochrome c is released from the mitochondria
into the cytosol.[9]

» Activation of Caspases: Released cytochrome c can trigger the activation of a cascade of
enzymes called caspases (like caspase-9 and the executioner caspase-3), which orchestrate
the dismantling of the cell.[10][11]

e Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-
apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating MOMP.[12][13]

Q5: What is the Critical Micelle Concentration (CMC) and why is it important?
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The Ciritical Micelle Concentration (CMC) is the concentration at which surfactant molecules

begin to form micelles. Below the CMC, surfactants exist as individual molecules (monomers).

Cytotoxicity is often observed at concentrations below the CMC, as the monomers can

integrate into cell membranes and disrupt their function. Cell lysis, a more severe form of cell

death, typically occurs at or near the CMC.[3]

Troubleshooting Guides

Issue 1: High or Unexpected Cytotoxicity at Low Tween
85 Concentrations

Possible Causes:

Cell Line Sensitivity: Different cell lines have varying sensitivities to surfactants.

Incorrect Concentration Calculation: Errors in calculating the final concentration of Tween 85
in the culture medium.

Synergistic Effects: The compound being delivered by Tween 85 may have its own cytotoxic
effects that are enhanced by the surfactant.

Contamination: The Tween 85 stock solution may be contaminated.

Solutions:

Perform a Dose-Response Experiment: Always determine the IC50 (half-maximal inhibitory
concentration) of Tween 85 alone on your specific cell line before using it as a vehicle.

Use the Lowest Effective Concentration: Once the IC50 is known, use the lowest
concentration of Tween 85 that effectively solubilizes your compound of interest.

Include Proper Controls: Always have a "vehicle control” (cells treated with the same
concentration of Tween 85 as your experimental group, but without the compound of
interest) to differentiate between the cytotoxicity of the vehicle and the compound.

Filter-Sterilize Tween 85 Stock: Ensure your Tween 85 stock solution is sterile to avoid
introducing contaminants.
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Issue 2: Inconsistent or Unreliable Results in
Cytotoxicity Assays

Possible Causes:

Interference of Tween 85 with the Assay: Nonionic surfactants can sometimes interfere with
the reagents used in colorimetric or fluorometric assays.

e Incomplete Solubilization of Formazan Crystals (MTT Assay): Surfactants can affect the
formation and solubilization of the formazan crystals in the MTT assay.

« Interaction with LDH Enzyme (LDH Assay): Some surfactants may interact with the lactate
dehydrogenase (LDH) enzyme, affecting its activity and leading to inaccurate readings.[14]

 Alteration of Lysosomal pH (Neutral Red Uptake Assay): Surfactants can potentially alter the
pH of lysosomes, which can affect the uptake and retention of the neutral red dye.

Solutions:
o Assay-Specific Troubleshooting:
o MTT Assay:

= Ensure complete solubilization of formazan crystals. If issues persist, consider using an
alternative solubilizing agent like 10% SDS in 0.01 N HCI.[15]

= Visually inspect the wells under a microscope to confirm formazan formation and
dissolution.

= Run a cell-free control with Tween 85 and MTT to check for direct reduction of the MTT
reagent by the surfactant.

o LDH Assay:

= Run a control with purified LDH and different concentrations of Tween 85 to assess any
direct interaction.[16]
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» Consider a centrifugation step to pellet any precipitates before measuring the
absorbance.

o Neutral Red Uptake Assay:
» Be aware that colored test compounds can interfere with this assay.[17]

» Optimize incubation times with the neutral red dye, as prolonged exposure can be toxic.

[1]

o Use an Orthogonal Method: Confirm your results using a second, different type of cytotoxicity
assay that relies on a different cellular mechanism (e.g., if you used an MTT assay which
measures metabolic activity, confirm with an LDH assay which measures membrane
integrity).

Data Presentation

Table 1. Comparative Cytotoxicity of Polysorbates in Caco-2 Cells

Cell Viability (%) (MTT

Surfactant Concentration (% wlv) . .
Assay, 4h incubation)

Polysorbate 20 0.1 ~90

1 ~70

5 ~10

Polysorbate 60 0.1 ~95

1 ~85

5 ~15

Polysorbate 85 0.1 ~100

1 ~98

5 ~95

Data summarized from a study on Caco-2 cells.[5]
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Table 2: Comparative Cytotoxicity (LC50) of Surfactants in Human Fibroblasts

Surfactant LC50 (pg/mL)
Tween 80 > 1000
Texapon N40 220

Tween 60 180

Texapon K1298 100

Triton X-100 50
Benzethonium chloride 20

Data from a comparative study on human fibroblasts using Neutral Red, MTT, and LDH assays.
The results showed good correlation between the three methods.[6]

Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them
to adhere overnight.

o Treatment: Expose cells to various concentrations of Tween 85 for a specified period (e.g.,
24, 48, or 72 hours). Include untreated cells as a control.

o MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate
for 3-4 hours at 37°C.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

» Absorbance Measurement: Measure the absorbance of the resulting purple solution using a
microplate reader at a wavelength of approximately 570 nm.[6]
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Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the
culture medium.

o Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

o Supernatant Collection: After the treatment period, carefully collect the cell culture
supernatant from each well.

o LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay
reaction mixture according to the manufacturer's instructions.

 Incubation: Incubate the plate at room temperature for a specified time (usually up to 30
minutes), protected from light.

e Absorbance Measurement: Measure the absorbance at the wavelength specified by the
assay kit manufacturer (commonly 490 nm).

Protocol 3: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye
neutral red in their lysosomes.

e Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

e Dye Incubation: After treatment, replace the culture medium with a medium containing
neutral red and incubate for approximately 2-3 hours.

» Washing: Remove the dye-containing medium and wash the cells to remove any
unincorporated dye.

e Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each
well to extract the dye from the cells.

» Absorbance Measurement: Measure the absorbance of the extracted dye at approximately
540 nm.[18]
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Mandatory Visualizations
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Caption: Workflow for assessing Tween 85 cytotoxicity.
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Caption: Proposed apoptotic signaling pathway induced by Tween 85.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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